1,1'-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
Description
The compound 1,1'-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a triazolothiadiazine derivative characterized by:
- A 3,4-dichlorophenyl substituent at position 4.
- A phenyl group at position 2.
- Diethanone moieties at positions 5 and 6.
Properties
Molecular Formula |
C20H14Cl2N4O2S |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3,4-dichlorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C20H14Cl2N4O2S/c1-11(27)18-17(14-8-9-15(21)16(22)10-14)25(12(2)28)26-19(23-24-20(26)29-18)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
IUWKFGVBMQBSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-3-Mercapto-1,2,4-Triazole Intermediate
The foundational intermediate, 4-amino-3-mercapto-1,2,4-triazole (1 ), is prepared by reacting thiocarbohydrazide with carbon disulfide under alkaline conditions. This step is critical for ensuring sufficient nucleophilic reactivity at the mercapto (-SH) and amino (-NH2) groups for subsequent cyclization.
Reaction conditions :
Cyclocondensation with α-Halo Carbonyl Compounds
Selection of Electrophilic Partners
To introduce the 3,4-dichlorophenyl and phenyl substituents, two distinct α-halo carbonyl compounds are required:
-
3,4-Dichlorophenacyl bromide : For functionalization at position 6.
-
Phenacyl bromide : For substitution at position 3.
Stepwise Cyclocondensation Protocol
-
First cyclization :
-
Second functionalization :
Optimization data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | 75% ethanol | Maximizes solubility of intermediates |
| Temperature | Reflux (~78°C) | Ensures complete cyclization |
| Catalyst | Triethylamine (0.2 mL) | Neutralizes HBr, drives reaction forward |
| Reaction time | 5–7 hours | Balances completion vs. decomposition |
Diacetylation at Positions 5 and 7
The final step introduces acetyl groups at positions 5 and 7 via nucleophilic acyl substitution. This is achieved using acetyl chloride in the presence of a Lewis acid catalyst.
Acetylation Protocol
-
Reactant : Intermediate 3 (1 mmol) + acetyl chloride (3 mmol)
-
Catalyst : Anhydrous AlCl3 (0.1 mmol)
-
Solvent : Dry dichloromethane (20 mL)
-
Conditions : Stir at 25°C for 12 hours under nitrogen atmosphere.
Workup :
-
Quench with ice-cold water, extract with DCM, dry over Na2SO4, and purify via column chromatography (SiO2, hexane/ethyl acetate 4:1).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction of analogous triazolo-thiadiazines confirms the planar triazole-thiadiazine fused system and dihedral angles between substituents (e.g., 85.2° for phenyl groups).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential cyclocondensation | High regioselectivity, scalable | Multi-step purification | 60–72 |
| One-pot synthesis | Reduced reaction time | Lower yield for bulky substituents | 45–55 |
| Microwave-assisted | Faster kinetics (30–60 minutes) | Specialized equipment required | 68–75 |
Challenges and Mitigation Strategies
-
Regioselectivity : Competitive formation oftriazolo[4,3-b]thiadiazine isomers is minimized by using electron-deficient phenacyl bromides.
-
Solubility issues : Ethanol/water (75:25) solvent systems enhance intermediate solubility.
-
Byproduct formation : Excess acetyl chloride (3 equiv) ensures complete diacetylation while avoiding polysubstitution.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,1’-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following key chemical characteristics:
- Molecular Formula : C20H14Cl2N4O2S
- Molecular Weight : 445.3 g/mol
- CAS Number : 877813-53-1
Its structure features a triazole-thiadiazine framework that is known for imparting significant biological activity. The presence of the dichlorophenyl and phenyl groups enhances its interaction with biological targets.
Synthesis of the Compound
The synthesis of 1,1'-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone typically involves multi-step reactions that may include cyclization and substitution reactions. The methodologies often utilize readily available precursors and reagents to yield the target compound with satisfactory purity levels.
Antimicrobial Activity
Research indicates that derivatives of triazole-thiadiazine compounds exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds can disrupt microbial cell wall synthesis or interfere with metabolic pathways.
- Studies : Various studies have shown that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties.
Anticancer Potential
The compound's structural features suggest potential anticancer activity:
- Targeting Cancer Cells : Preliminary studies indicate that triazole-thiadiazine derivatives can induce apoptosis in various cancer cell lines.
- Research Findings : Investigations into the cytotoxic effects on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) have shown promising results.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
| Study | Findings |
|---|---|
| Özyazıcı et al. (2021) | Investigated the synthesis of triazole-thiadiazine derivatives and their antimicrobial properties against various bacterial strains. |
| Pharmacokinetic Studies | Evaluated ADME (absorption, distribution, metabolism, excretion) parameters to identify promising candidates for further development. |
| Molecular Docking Studies | Suggested potential as inhibitors for specific enzymes involved in cancer progression. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and target binding compared to monosubstituted chlorophenyl analogs (e.g., 3-chlorophenyl in ).
Pharmacological Activity
While explicit data for the target compound are absent, inferences can be drawn from analogs:
- Antimicrobial Activity : Compounds with chlorophenyl and aryl substituents (e.g., ) exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli.
- Anti-inflammatory Potential: The carboxylic acid derivative in showed COX-2 inhibition comparable to celecoxib (IC₅₀ = 0.8 µM vs. 0.5 µM for celecoxib).
- Antibacterial Activity : Diphenyl derivatives (e.g., ) demonstrated zone-of-inhibition diameters of 12–18 mm against Gram-positive pathogens.
Physicochemical and ADME Properties
Data from SwissADME analyses () highlight critical parameters:
Implications :
- The diethanone groups likely increase LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Compared to the carboxylic acid derivative , the target compound may exhibit slower renal clearance.
Biological Activity
The compound 1,1'-(6-(3,4-dichlorophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone (CAS Number: 877813-53-1) is a novel synthetic molecule that incorporates a triazole-thiadiazine framework. This structure has garnered attention due to its potential biological activities. This article aims to explore the pharmacological properties and biological activity of this compound based on available literature.
- Molecular Formula : CHClNOS
- Molecular Weight : 445.3 g/mol
- Structure : The compound features a complex arrangement that contributes to its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be analyzed through various pharmacological assays and studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of triazole and thiadiazine possess significant antimicrobial properties. For instance:
- Compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL in some cases .
- A study identified that certain triazole-thiadiazole derivatives exhibited potent antibacterial activity against drug-resistant strains .
Anticancer Activity
The anticancer potential of compounds related to the triazole-thiadiazine framework has been documented:
- In vitro studies revealed that some triazole derivatives demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC values indicating significant potency (e.g., IC = 6.2 μM for certain derivatives) .
- The mechanism of action is believed to involve apoptosis induction and cell cycle arrest in cancer cells.
Anti-inflammatory Activity
While specific data on the anti-inflammatory effects of the target compound is limited, related compounds within the triazole family have been noted for their ability to modulate inflammatory pathways:
- Triazoles have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to This compound :
Q & A
Basic: What are the recommended synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazine derivatives like this compound?
Methodological Answer:
The core structure is typically synthesized via cyclization of precursor triazole-thiol derivatives. For example:
- Step 1: React 4-amino-5-substituted-1,2,4-triazole-3-thiol with α-haloketones or aldehydes in polar aprotic solvents (e.g., DMF, THF) under reflux (80–100°C). Catalytic bases like KOH or NaH are used to deprotonate intermediates and accelerate cyclization .
- Step 2: For diethanone substitution at positions 5 and 7, introduce acetyl groups via nucleophilic addition or condensation with diketone reagents. Solvent choice (e.g., ethanol for crystallization) impacts yield and purity .
Key Considerations: Monitor reaction progress with TLC or HPLC to avoid over-alkylation.
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A multi-technique approach is critical:
- X-ray Crystallography: Resolve stereochemistry and confirm regioselectivity of substitutions (e.g., phenyl vs. dichlorophenyl groups) .
- NMR Spectroscopy: Analyze H and C spectra to verify proton environments and carbonyl placements. Aromatic protons in the 3,4-dichlorophenyl group typically appear downfield (~7.5–8.5 ppm) .
- Elemental Analysis: Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Basic: What computational tools are used to predict physicochemical properties?
Methodological Answer:
- SwissADME: Predicts lipophilicity (LogP), solubility, and drug-likeness. For triazolo-thiadiazines, LogP values >3 indicate moderate lipophilicity, requiring salt formation (e.g., sodium salts) to enhance aqueous solubility .
- Molinspiration: Assess bioavailability scores; this compound’s high topological polar surface area (>80 Ų) may limit blood-brain barrier penetration .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF enhances cyclization rates but may increase side products .
- Catalyst Optimization: Replace aqueous KOH with NaH in THF for milder conditions, reducing hydrolysis of sensitive substituents .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 10 hours under reflux) while maintaining >90% yield .
Advanced: What strategies are used to evaluate biological activity in silico?
Methodological Answer:
- Molecular Docking: Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity. Use AutoDock Vina with Lamarckian GA algorithms; prioritize compounds with binding energies <−8 kcal/mol .
- Pharmacophore Modeling: Map electrostatic and hydrophobic features to identify critical substituents (e.g., dichlorophenyl enhances target affinity) .
Advanced: How to resolve contradictions between predicted and experimental ADME properties?
Methodological Answer:
- Case Example: If SwissADME predicts high solubility but experimental assays show poor dissolution:
Advanced: What methodologies are effective for synthesizing and characterizing salts of this compound?
Methodological Answer:
- Salt Synthesis: React the free base with inorganic acids (HCl, HSO) or organic acids (acetic acid) in ethanol. Monitor pH to avoid decomposition .
- Characterization:
- DSC/TGA: Confirm salt stability (decomposition >200°C) and hydration states .
- FT-IR: Identify carboxylate or sulfonate stretches (1600–1650 cm) in acid salts .
Advanced: How to design pharmacokinetic studies for this compound?
Methodological Answer:
- In Silico: Use pkCSM to predict half-life, CYP450 interactions, and hepatic clearance. Triazolo-thiadiazines often show CYP3A4 inhibition, requiring metabolite identification .
- In Vitro: Perform hepatic microsome assays (human/rat) to quantify metabolic stability. Use LC-MS/MS to detect primary metabolites .
Advanced: How to address regiochemical ambiguity during cyclization?
Methodological Answer:
- Isotopic Labeling: Use N-labeled triazole precursors to track nitrogen incorporation into the thiadiazine ring .
- DFT Calculations: Compare energy barriers for alternative cyclization pathways (e.g., 1,2 vs. 1,3 shifts) using Gaussian09 at the B3LYP/6-31G* level .
Advanced: What crystallographic techniques resolve structural ambiguities in polycyclic systems?
Methodological Answer:
- Single-Crystal XRD: Resolve disorder in the dichlorophenyl group using SHELX-TL. Refine anisotropic displacement parameters to <0.05 Ų .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) influencing crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
